1-(4-Methoxyphenyl)piperidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-4-2-11(3-5-12)14-8-6-10(13)7-9-14/h2-5,10H,6-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQPZJOXQGVEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259663-88-2 | |
| Record name | 1-(4-methoxyphenyl)piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 1 4 Methoxyphenyl Piperidin 4 Amine and Its Core Derivatives
Synthesis of Key Piperidine (B6355638) Ring Precursors
The journey towards 1-(4-Methoxyphenyl)piperidin-4-amine and related compounds begins with the synthesis of crucial piperidine precursors, most notably piperidin-4-one and its substituted variants. These ketones are versatile intermediates that allow for the subsequent introduction of the 4-amino group.
Synthetic Routes to Piperidin-4-one and its Substituted Analogues
The construction of the piperidin-4-one core can be achieved through several classical and modern synthetic methods. One of the most prominent approaches is the Mannich condensation . This reaction typically involves the condensation of a ketone, an aldehyde (often formaldehyde), and a primary amine or ammonia. For instance, substituted aromatic aldehydes can react with ethyl methyl ketone and ammonium (B1175870) acetate (B1210297) in an ethanol (B145695) medium to yield substituted 4-piperidones. This method is a powerful tool for creating 2,6-diaryl-substituted piperidin-4-ones.
Another widely used method is the Dieckmann cyclization . This intramolecular condensation of a diester is a cornerstone in the synthesis of cyclic ketones. In the context of piperidin-4-ones, a common strategy involves the bis-Michael addition of a primary amine to an acrylic ester, followed by Dieckmann cyclization of the resulting diester and subsequent decarboxylation to yield the N-substituted piperidin-4-one. While effective, this multi-step process can sometimes be cumbersome.
More direct approaches to N-substituted piperidin-4-ones have also been developed. For example, the direct alkylation of 4-piperidone (B1582916) or its protected derivatives with a suitable alkylating agent, such as 2-picolyl chloride, in the presence of a mild base offers a more streamlined, one-pot process. This method boasts improved atom economy and minimizes waste. Furthermore, a ring-closing reaction between a primary amine and 1,5-dichloro-3-pentanone provides another efficient route to N-substituted-4-piperidones.
The following table summarizes some of the key synthetic routes to piperidin-4-one and its derivatives:
| Synthetic Method | Key Reactants | Product Type |
| Mannich Condensation | Substituted Aromatic Aldehydes, Ketones, Ammonium Acetate | 2,6-Disubstituted Piperidin-4-ones |
| Dieckmann Cyclization | Primary Amines, Acrylic Esters | N-Substituted Piperidin-4-ones |
| Direct Alkylation | 4-Piperidone, Alkyl Halides | N-Substituted Piperidin-4-ones |
| Ring Closing Reaction | Primary Amines, 1,5-Dichloro-3-pentanone | N-Substituted Piperidin-4-ones |
Construction of the Piperidine Ring System
Beyond the synthesis of piperidin-4-one precursors, various strategies exist for the de novo construction of the piperidine ring, which can be broadly categorized into intramolecular and intermolecular approaches.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for forming the piperidine ring, often with a high degree of stereocontrol. A variety of methods fall under this category, each utilizing different precursors and reaction conditions.
Radical-mediated cyclization of linear amino-aldehydes, often catalyzed by transition metals like cobalt(II), can produce piperidines in good yields. Another approach involves the intramolecular amination of methoxyamine-containing boronic esters , which proceeds through the formation of an N-B bond followed by a 1,2-metalate shift.
Furthermore, reductive hydroamination/cyclization cascades of alkynes provide an efficient route to piperidines. This acid-mediated reaction functionalizes the alkyne to form an enamine, which then generates an iminium ion that is subsequently reduced to form the piperidine ring. The cyclization of allylsilanes acting as internal π-nucleophiles onto acyl iminium and iminium ions is another effective methodology for accessing the piperidine ring and has been successfully applied to the synthesis of piperidine alkaloids.
Intermolecular Approaches and Multi-Component Reactions (MCRs)
Intermolecular approaches, particularly those involving multi-component reactions, offer a highly efficient and convergent means of constructing the piperidine ring system in a single synthetic operation.
Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be ingeniously applied to the construction of the piperidine ring. chim.it A key strategy involves the double reductive amination of a 1,5-dicarbonyl compound with an amine. This approach directly assembles the piperidine skeleton in a single step. For the synthesis of this compound, a plausible and efficient route involves the reductive amination of an N-protected-4-piperidone, such as N-Boc-4-piperidone, with 4-methoxyaniline. researchgate.net This reaction is typically carried out using a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. dtic.milresearchgate.net Subsequent deprotection of the nitrogen protecting group, for instance, the removal of the Boc group under acidic conditions, would yield the target compound.
The following table outlines a general scheme for this reductive amination approach:
| Step | Reactants | Reagents | Intermediate/Product |
| 1 | N-Boc-4-piperidone, 4-Methoxyaniline | Sodium Triacetoxyborohydride, Acetic Acid | N-Boc-1-(4-methoxyphenyl)piperidin-4-amine |
| 2 | N-Boc-1-(4-methoxyphenyl)piperidin-4-amine | Trifluoroacetic Acid or HCl | This compound |
As mentioned earlier, the Mannich reaction is a powerful tool for C-C and C-N bond formation. In the context of multi-component reactions for piperidine synthesis, the Mannich reaction can be employed to assemble the piperidine ring in a convergent manner. A classic example is the reaction between a ketone, an aldehyde, and an amine, which can be designed to directly yield a substituted piperidine derivative. These reactions are often catalyzed by acids or bases and can proceed in a one-pot fashion, offering significant advantages in terms of efficiency and atom economy. The stereochemical outcome of these reactions can often be controlled by the choice of reactants and reaction conditions.
Ugi Four-Component Reactions for Scaffold Assembly
The Ugi four-component reaction (U-4CR) is a powerful multicomponent reaction (MCR) utilized for the rapid assembly of complex molecules from simple starting materials. mdpi.comsemanticscholar.org This one-pot process involves the combination of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide derivative. mdpi.com The U-4CR is highly valued for its efficiency and ability to generate molecular diversity, making it a key strategy in the creation of compound libraries for drug discovery. researchgate.netmdpi.com
The reaction mechanism typically begins with the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. nih.govnih.gov This iminium ion is attacked by the isocyanide to form a nitrilium intermediate, which is subsequently trapped by the carboxylate. nih.gov An irreversible Mumm rearrangement then leads to the final stable bis-amide product. nih.gov
Metal-Catalyzed Cyclization and Amination Reactions
Transition metal catalysis offers a robust and versatile platform for the synthesis of the piperidine ring. mdpi.com These methods often provide high levels of chemo-, regio-, and stereoselectivity. mdpi.comnih.gov
Key metal-catalyzed strategies include:
Intramolecular Hydroamination: Rhodium complexes can catalyze the intramolecular anti-Markovnikov hydroamination of specific amino-alkenes, such as 1-(3-aminopropyl)vinylarenes, to yield 3-arylpiperidines in high yields. organic-chemistry.org
Oxidative Amination: Gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes. This process allows for the difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. nih.gov
Wacker-Type Aerobic Oxidative Cyclization: A base-free palladium catalyst system, Pd(DMSO)₂(TFA)₂, enables the synthesis of six-membered nitrogen heterocycles like piperidines from alkene precursors under aerobic conditions. organic-chemistry.org
Aza-Heck Cyclization: Palladium-catalyzed enantioselective 6-exo aza-Heck cyclization of unactivated alkenes can produce chiral β-acetoxylated piperidines with excellent selectivity under mild conditions, often employing a specially designed pyridine-oxazoline (Pyox) ligand. organic-chemistry.org
Reductive Amination Cascades: Iridium(III) catalysts can mediate a sequential cascade of hydroxyl oxidation, intermolecular amination, and intramolecular imine reduction via hydrogen transfer. nih.gov This approach forms two new C-N bonds in a single operation and enables the stereoselective synthesis of substituted piperidines. nih.gov
The table below summarizes various metal-catalyzed approaches for piperidine synthesis.
| Catalytic System | Reaction Type | Key Features |
| [Rh(COD)(DPPB)]BF₄ | Intramolecular Hydroamination | High yield for 3-arylpiperidines. organic-chemistry.org |
| Gold(I) Complex / Iodine(III) Oxidant | Oxidative Amination | Forms N-heterocycle with simultaneous O-functionalization. nih.gov |
| Pd(DMSO)₂(TFA)₂ | Wacker-Type Cyclization | Aerobic, base-free conditions. organic-chemistry.org |
| Palladium / Pyox Ligand | Asymmetric Aza-Heck Cyclization | Excellent enantioselectivity for chiral piperidines. organic-chemistry.org |
| Iridium(III) Complex | Hydrogen Transfer Cascade | Stereoselective formation of two C-N bonds. nih.gov |
Radical-Mediated Cyclization Pathways
Radical cyclization provides an alternative pathway for constructing the piperidine ring, often proceeding under mild conditions and tolerating a variety of functional groups. rsc.org These reactions typically involve the formation of a nitrogen- or carbon-centered radical that subsequently cyclizes onto a tethered alkene or alkyne. nih.gov
A common strategy involves the generation of an N-radical from an N-fluoro amide precursor using a copper catalyst. acs.org This is followed by a 1,6-hydrogen atom transfer (HAT) to create a carbon radical, which then cyclizes to form the piperidine ring. nih.gov Cobalt(II) complexes have also been employed to catalyze the intramolecular cyclization of linear amino-aldehydes, proceeding in good yields. nih.gov
However, diastereoselectivity can be a challenge in radical cyclizations. The choice of hydrogen atom donor can significantly influence the stereochemical outcome. For instance, in the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, using tributyltin hydride (TBTH) typically results in modest trans/cis diastereomeric ratios (3:1 to 6:1). organic-chemistry.org In contrast, employing tris(trimethylsilyl)silane (B43935) (TTMSS) dramatically enhances the diastereoselectivity, achieving ratios up to 99:1. organic-chemistry.org This improvement is attributed to a selective rearrangement of the minor isomer, a process enabled by the slower rate of hydrogen atom transfer from TTMSS compared to TBTH. organic-chemistry.org
Hydrosilylation and Transfer Hydrogenation Protocols
The reduction of pyridine (B92270) precursors is a fundamental method for accessing the piperidine core. nih.gov Hydrosilylation and transfer hydrogenation are modern catalytic protocols that often operate under milder conditions than traditional high-pressure hydrogenation. nih.gov
Hydrosilylation: Borenium ions, in the presence of hydrosilanes, can catalytically and diastereoselectively reduce substituted pyridines to piperidines. nih.gov This non-metal alternative proceeds under mild conditions for many substrates, with silanes being necessary to prevent the formation of an inhibitory product-catalyst adduct. nih.gov This reaction can be tuned; in the absence of an external hydrogen source, a dearomative hydrosilylation occurs, yielding an enamine that can be further functionalized. nih.gov
Transfer Hydrogenation: This technique avoids the use of high-pressure hydrogen gas, instead relying on a hydrogen donor molecule like formic acid. dicp.ac.cnresearchgate.net Rhodium catalysts, such as those derived from [RhCp*Cl₂]₂, are highly effective for the transfer hydrogenation of N-substituted pyridinium (B92312) salts to the corresponding piperidines. dicp.ac.cnresearchgate.net A particularly innovative approach is the asymmetric reductive transamination, where a chiral primary amine is introduced during the reduction. This process results in the transamination of the pyridinium nitrogen moiety while simultaneously inducing chirality on the newly formed piperidine ring, offering a direct route to valuable chiral piperidines. dicp.ac.cnresearchgate.net
Introduction of the 4-Methoxyphenyl (B3050149) Moiety
Attaching the 4-methoxyphenyl group to the nitrogen atom of the piperidine ring is a critical step in the synthesis of the target compound. This is typically achieved through N-arylation or N-alkylation strategies.
N-Arylation and Alkylation Strategies
The formation of the C-N bond between the piperidine nitrogen and the 4-methoxyphenyl ring can be accomplished via several reliable methods. tandfonline.com
N-Arylation: This approach directly connects the piperidine nitrogen to the aryl ring. The most common methods are transition metal-catalyzed cross-coupling reactions. tandfonline.comtandfonline.com
Buchwald-Hartwig and Ullmann Couplings: These reactions are the most prominent methods for N-arylation. tandfonline.comnih.gov They involve coupling a piperidine derivative with an aryl halide (e.g., 4-bromoanisole (B123540) or 4-chloroanisole) using a palladium or copper catalyst, respectively. tandfonline.com These reactions often require specific ligands to enhance catalyst activity and achieve high yields. tandfonline.com For example, copper-catalyzed Ullmann couplings can be supported by N,N-dinaphthylbenzene-1,2-diamine ligands. tandfonline.com
N-Alkylation: This strategy involves attaching a 4-methoxybenzyl group, which is structurally different but a common related moiety.
Direct Alkylation: This involves reacting the piperidine amine with a 4-methoxybenzyl halide (e.g., 4-methoxybenzyl chloride) in the presence of a base like potassium carbonate. echemi.com The choice of solvent can be critical; for highly reactive electrophiles like p-methoxybenzyl chloride, non-polar solvents like DCM may be preferred over protic solvents like ethanol to avoid side reactions. echemi.com
Reductive Amination: A milder alternative is the reductive amination of the piperidine with 4-methoxybenzaldehyde. This two-step, one-pot process first forms an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride to yield the N-alkylated product.
The table below outlines common conditions for N-arylation.
| Reaction Name | Catalyst | Ligand Example | Aryl Source | Base Example |
| Buchwald-Hartwig | Palladium | Buchwald-type phosphine (B1218219) ligands | Aryl halide/triflate | NaOtBu, K₂CO₃ |
| Ullmann Coupling | Copper | N,N-diarylbenzene-1,2-diamine | Aryl halide | NaOMe, K₂CO₃ |
Stereoselective Introduction of Substituents
While the parent compound this compound is achiral, the synthesis of its substituted derivatives frequently requires precise control of stereochemistry. ajchem-a.com Several advanced strategies have been developed to achieve high levels of stereoselectivity.
One powerful approach utilizes a chiral auxiliary to direct the outcome of a reaction. For example, an η⁴-dienetricarbonyliron complex can be used as a stereocontrolling element. rsc.org In a double reductive amination cascade involving a 1,5-keto-aldehyde tethered to the complex, the sterically demanding tricarbonyliron moiety completely controls the approach of the amine, leading to the formation of a single diastereoisomeric piperidine product. rsc.org The auxiliary can then be removed to yield the enantiomerically pure substituted piperidine. rsc.org
Organocatalysis also provides a route to enantiomerically enriched piperidines. An enantioselective intramolecular aza-Michael reaction, catalyzed by a cinchona alkaloid derivative like 9-amino-9-deoxy-epi-hydroquinine, can be used to desymmetrize prochiral precursors, affording substituted piperidines with high levels of enantioselectivity. rsc.org
Furthermore, stereoselectivity can be achieved through catalyst-controlled reductions. For instance, palladium-catalyzed cascade reactions involving the hydrogenation of a substituted pyridine can proceed with high stereocontrol. nih.gov Similarly, the reduction of imine intermediates formed during cyclization can be directed by the catalyst or existing stereocenters to favor the formation of one diastereomer over another. whiterose.ac.uk
Application of Protecting and Deprotecting Group Chemistry in Synthesis
The synthesis of complex molecules like this compound often necessitates the use of protecting groups to temporarily mask reactive functional groups, thereby preventing unwanted side reactions and enabling selective transformations. In the context of this compound, both the primary amine at the 4-position and the secondary amine of the piperidine ring are potential sites for reaction, making protecting group chemistry a critical aspect of its synthesis.
The choice of a protecting group is governed by its ability to be introduced selectively, remain stable throughout subsequent reaction conditions, and be removed efficiently under mild conditions without affecting other parts of the molecule. ucoz.com For amino groups, common protecting groups include the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. ucoz.comutsouthwestern.educreative-peptides.com
In a typical synthetic route, 4-amino-1-Boc-piperidine can be used as a starting material. nih.gov The Boc group protects the piperidine nitrogen, allowing for selective functionalization of the 4-amino group. Conversely, to functionalize the piperidine nitrogen, the primary amine at the 4-position must first be protected. A notable strategy involves the reaction of 4-aminopiperidine (B84694) with benzophenone (B1666685) to form an N-(diphenylmethylene) derivative, which selectively protects the primary amine. google.com This allows the secondary piperidine nitrogen to be subsequently alkylated or arylated. The benzophenone protecting group can then be removed under acidic conditions to yield the final product. google.com
| Protecting Group | Abbreviation | Common Protection Reagent | Deprotection Conditions | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc2O) | Acidic conditions (e.g., TFA, HCl) | creative-peptides.comnih.govbiosynth.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic conditions (e.g., 20% Piperidine in DMF) | creative-peptides.comnih.gov |
| Benzophenone Imine | - | Benzophenone | Acidic hydrolysis | google.com |
| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | Hydrogenolysis (H2/Pd) | biosynth.com |
Advanced Synthetic Techniques
Modern synthetic chemistry emphasizes efficiency, sustainability, and scalability. Advanced techniques such as continuous flow synthesis and one-pot reactions are increasingly employed to streamline the production of complex molecules, including piperidine derivatives.
Continuous flow synthesis involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and potential for straightforward automation and scaling-up. While specific literature on the continuous flow synthesis of this compound is not prominent, the principles are applicable to key bond-forming reactions in its synthesis, such as N-arylation and reductive amination. The precise control afforded by flow reactors can minimize the formation of by-products and improve yields, making it an attractive strategy for industrial-scale production.
One-pot reactions and telescoped syntheses are powerful strategies that significantly enhance process efficiency by combining multiple reaction steps into a single operation without the isolation and purification of intermediates. acs.orgresearchgate.net This approach reduces solvent consumption, minimizes waste generation, saves time and resources, and decreases personnel exposure to chemical intermediates. researchgate.net
The synthesis of substituted piperidines is well-suited to these methods. For example, a one-pot cyclization of a diol precursor can be achieved by forming a reactive bis-triflate intermediate in situ, which then reacts with an amine to form the piperidine ring, all within the same reaction vessel. clockss.org Similarly, a one-pot synthesis of a related compound, 1-(4-methoxyphenyl)piperazine, has been developed where the piperazine (B1678402) core is generated in situ from diethanolamine (B148213) and subsequently reacted with p-anisidine (B42471) without intermediate isolation. core.ac.uk This demonstrates the feasibility of applying such streamlined procedures to the synthesis of the 1-(4-methoxyphenyl)piperidine (B8758111) core. A "total telescoped synthesis" of a complex, substituted piperidine-containing drug molecule has been successfully developed, where five distinct chemical transformations were performed sequentially without isolating any intermediates, with the final active pharmaceutical ingredient being the only solid isolated from the entire process. acs.orgresearchgate.net This highlights the immense potential of telescoping to create highly efficient and sustainable manufacturing processes for piperidine-based compounds.
Optimization of Reaction Conditions and Yields
Achieving a high yield of a pure product is a central goal of synthetic chemistry, and this is accomplished through the systematic optimization of reaction conditions. For the synthesis of this compound, a key step is the N-arylation reaction, which forms the bond between the piperidine nitrogen and the methoxyphenyl ring. The efficiency of this transformation is highly dependent on several factors.
Studies on copper-mediated N-arylation reactions, which are analogous to the synthesis of the target compound, have shown that the choice of catalyst, ligand, base, and solvent is crucial. lookchem.com For instance, the catalytic activity of copper sources often follows the order of CuI > Cu(0) > Cu(II). lookchem.com The addition of a suitable ligand, such as N,N'-dimethylethylenediamine (DMEDA), can significantly accelerate the reaction. lookchem.com The selection of the base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF) also profoundly impacts the reaction outcome. lookchem.comresearchgate.net Temperature is another critical parameter that must be optimized to ensure a reasonable reaction rate while minimizing thermal decomposition and side-product formation. By systematically varying these parameters, a set of optimal conditions can be identified that maximizes the yield and purity of the desired N-arylated product. lookchem.com For example, an investigation into the N-arylation of various anilines with 4-chloroquinazolines demonstrated that yields could be significantly improved by adjusting reaction times and temperatures, particularly when dealing with sterically hindered substrates. beilstein-journals.orgnih.gov
| Parameter | Variation | Observation/Outcome |
|---|---|---|
| Copper Source | CuI, CuBr, CuCl, Cu₂O, Cu(OAc)₂, Cu(0) | CuI generally provides the highest yields. |
| Ligand | N,N'-dimethylethylenediamine (DMEDA), Ethylenediamine, 1,10-Phenanthroline | DMEDA was found to be a highly effective ligand. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | K₂CO₃ and K₃PO₄ are effective and economical choices. |
| Solvent | Dioxane, Toluene, DMF, Acetonitrile | Dioxane and Toluene are often preferred solvents. |
| Temperature | 65-110 °C | Higher temperatures (e.g., 100-110 °C) are typically required for efficient coupling. |
Advanced Purification and Isolation Methodologies
The final stage of any synthesis is the purification and isolation of the target compound in a high state of purity. For this compound and its intermediates, a variety of advanced methodologies can be employed beyond simple filtration.
Crystallization and Recrystallization is a powerful technique for purifying solid compounds. chemrevlett.com This method relies on the differences in solubility between the desired product and impurities in a given solvent or solvent system. The crude product is dissolved in a hot solvent and allowed to cool slowly, promoting the formation of pure crystals while impurities remain in the solution (mother liquor). chemrevlett.com The choice of solvent is critical; for instance, an ethanol/heptane mixed solvent system has been used effectively for the recrystallization of a piperidine-based intermediate. google.com For the related piperidin-4-ones, absolute ethanol is a commonly reported recrystallization solvent. chemrevlett.com
Chromatography is one of the most versatile purification techniques. Column chromatography using a stationary phase like silica (B1680970) gel is widely used to separate compounds based on differences in polarity. rsc.orgorgsyn.org The crude mixture is applied to the top of a column, and a solvent (eluent) is passed through, carrying the components at different rates. For more challenging separations or for achieving very high purity, reverse-phase high-performance liquid chromatography (RP-HPLC) can be utilized, which is particularly effective for polar compounds. acs.org
Salt Formation is an effective method for purifying basic compounds like amines. The crude amine can be treated with an acid (e.g., HCl, fumaric acid) to form a crystalline salt, which often has different solubility properties than the free base and can be easily purified by recrystallization. acs.orgcore.ac.uk The pure salt can then be isolated, or the free base can be regenerated by treatment with a base. This technique was employed in a telescoped synthesis where the final piperidine-containing product was isolated and purified as a fumarate (B1241708) salt. acs.org
These advanced techniques can be used individually or in combination to ensure the final product meets the required specifications of purity and quality.
Advanced Derivatization and Scaffold Diversification of 1 4 Methoxyphenyl Piperidin 4 Amine
Chemical Transformations at the Piperidine (B6355638) Nitrogen
The secondary amine of the piperidine ring is a key site for various chemical transformations, allowing for the introduction of a wide array of functional groups that can significantly alter the molecule's physicochemical properties and biological activity.
N-alkylation of the piperidine nitrogen is a common strategy to introduce different substituents. For instance, the reaction with phenylethyl bromide can yield N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine. nih.gov This type of modification is often employed to explore the impact of steric bulk and lipophilicity on receptor binding. Similarly, N-acylation reactions introduce an amide functionality, which can act as a hydrogen bond donor or acceptor. These reactions are typically carried out using acyl chlorides or carboxylic acids activated with coupling agents. researchgate.net For example, the reaction with 4-sulfamoylbenzoyl chloride can be used to synthesize sulfonamide derivatives. mdpi.com
| Reagent | Product | Reaction Type |
| Phenylethyl bromide | N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine | N-Alkylation |
| 4-Sulfamoylbenzoyl chloride | 1-(4-Sulfamoylbenzoyl) derivative | N-Acylation |
The piperidine nitrogen can also be functionalized with sulfonyl groups to form sulfonamides. nih.gov This is often achieved by reacting the parent amine with a sulfonyl chloride in the presence of a base. The resulting sulfonamides are of interest due to their prevalence in a variety of biologically active compounds. mdpi.com Additionally, reaction with isothiocyanates can introduce a carbamothioyl group, leading to the formation of thiourea (B124793) derivatives. mdpi.com These modifications introduce different electronic and steric properties to the molecule, which can influence its interaction with biological targets.
| Reagent | Functional Group Introduced | Product Class |
| Sulfonyl chloride | Sulfonyl | Sulfonamide |
| Isothiocyanate | Carbamothioyl | Thiourea |
Reactions at the 4-Amine Position
The primary amine at the 4-position of the piperidine ring is another key site for derivatization, allowing for the formation of amides and other functionalities through condensation reactions.
Amidation of the 4-amino group is a widely used transformation to create a diverse library of compounds. researchgate.net This is typically achieved by reacting the amine with a carboxylic acid using a coupling agent, or with an acyl chloride. researchgate.net For example, condensation with various carboxylic acids can lead to the formation of N-(1-(4-methoxyphenyl)piperidin-4-yl)amides. google.com These reactions are fundamental in peptide synthesis and the development of small molecule inhibitors. researchgate.net Condensation reactions with aldehydes or ketones can form imines, which can be further reduced to secondary amines, providing another avenue for scaffold diversification. google.com
| Reactant | Product | Reaction Type |
| Carboxylic acid/Acyl chloride | N-substituted amide | Amidation |
| Aldehyde/Ketone | Imine (can be reduced to a secondary amine) | Condensation |
Modifications on the 4-Methoxyphenyl (B3050149) Ring
The 4-methoxyphenyl ring offers opportunities for modification through aromatic substitution reactions, although these are generally less common than modifications at the nitrogen centers.
Electrophilic aromatic substitution reactions on the 4-methoxyphenyl ring can be challenging due to the directing effects of the existing substituents. The methoxy (B1213986) group is an activating, ortho-, para-director, while the piperidinyl group is generally a deactivating group. However, under specific conditions, further substitution on the aromatic ring is possible, allowing for the introduction of additional functional groups that can modulate the electronic properties and steric profile of the molecule. nih.gov For instance, nitration of similar aromatic systems can introduce a nitro group, which can then be further transformed. researchgate.net These modifications can be crucial for fine-tuning the biological activity of the resulting compounds. nih.gov
Strategies for Further Functionalization
The chemical structure of 1-(4-Methoxyphenyl)piperidin-4-amine offers multiple avenues for further functionalization, primarily centered around the reactive primary amine at the 4-position of the piperidine ring. This functional group serves as a versatile handle for introducing a wide array of chemical moieties through various organic reactions.
Key strategies for the derivatization of the C-4 primary amine include:
Acylation: The primary amine can readily react with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide bonds. This reaction is often facilitated by coupling reagents such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). acs.org This approach allows for the introduction of a vast diversity of acyl groups.
Sulfonylation: Reaction with various sulfonyl chlorides in the presence of a base yields sulfonamides. This strategy is commonly used to introduce aryl or alkylsulfonyl groups, significantly altering the electronic and steric properties of the parent molecule.
Reductive Amination: The primary amine can undergo condensation with aldehydes or ketones to form an intermediate imine (Schiff base), which is subsequently reduced in situ by agents like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120). This two-step, one-pot reaction is a powerful method for creating secondary amines, linking the piperidine scaffold to other complex fragments.
Alkylation: Direct reaction with alkyl halides can introduce alkyl groups at the amine nitrogen. However, this method can be challenging to control, often leading to a mixture of mono- and di-alkylated products.
Urea and Thiourea Formation: Treatment of the primary amine with isocyanates or isothiocyanates provides a straightforward route to substituted ureas and thioureas, respectively. These functional groups are valuable for their hydrogen bonding capabilities.
Beyond its use in building complex molecules for drug discovery, the piperidine scaffold can be functionalized for analytical purposes. For instance, derivatization of analogous compounds with tags that have high proton affinity, such as N-(4-aminophenyl)piperidine, has been shown to significantly enhance detection sensitivity in techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.govnsf.gov This functionalization improves ionization efficiency, allowing for the detection of compounds at much lower concentrations. nsf.gov
| Reaction Type | Reagent(s) | Functional Group Introduced |
|---|---|---|
| Acylation | Carboxylic Acid + Coupling Agent (e.g., HATU) | Amide |
| Sulfonylation | Sulfonyl Chloride + Base | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) | Secondary Amine |
| Urea Formation | Isocyanate | Substituted Urea |
| Thiourea Formation | Isothiocyanate | Substituted Thiourea |
Development of Chemical Libraries Based on the Piperidine Scaffold
The this compound core is an exemplary scaffold for the development of chemical libraries in combinatorial chemistry and drug discovery. A "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, and the piperidine ring is a well-established example of such a structure. nih.gov By systematically applying the functionalization strategies discussed previously, large collections of related but structurally distinct compounds can be generated.
The development of a chemical library based on this scaffold typically involves a combinatorial approach where the core piperidine moiety is reacted with a diverse set of building blocks. The primary amine at the C-4 position is the key point of diversification. For example, a library can be constructed by reacting the scaffold with:
A collection of different carboxylic acids to generate an amide library.
A set of various sulfonyl chlorides to produce a sulfonamide library.
An array of aldehydes and ketones to create a library of secondary amines via reductive amination.
Solid-phase synthesis is a particularly powerful technique for library generation. nih.govdiva-portal.org In this approach, the scaffold can be attached to a solid support (resin), allowing for the use of excess reagents to drive reactions to completion. Unreacted reagents and byproducts are then simply washed away, streamlining the purification process. After the desired chemical transformations are complete, the final compounds are cleaved from the resin. This methodology has been successfully used to create libraries of 160 members from piperazine (B1678402) scaffolds, a close structural relative of piperidine. nih.gov
The design of such libraries allows for a systematic exploration of the chemical space around the core scaffold. By varying the substituents at the C-4 position, researchers can fine-tune the physicochemical properties (e.g., solubility, lipophilicity) and biological activity of the resulting compounds.
| Core Scaffold | Reaction Type | Building Block Set (R-group source) | Resulting Library |
|---|---|---|---|
| This compound | Acylation | R¹-COOH, R²-COOH, R³-COOH... | Library of diverse amides |
| Sulfonylation | R¹-SO₂Cl, R²-SO₂Cl, R³-SO₂Cl... | Library of diverse sulfonamides | |
| Reductive Amination | R¹-CHO, R²-CHO, R³-CHO... | Library of diverse secondary amines |
Chemo- and Regioselective Derivatization Strategies
Chemoselectivity (which functional group reacts) and regioselectivity (which position on a molecule reacts) are critical considerations when modifying a molecule with multiple potential reaction sites. In this compound, the key functional groups are the primary amine at C-4, the tertiary amine within the piperidine ring, and the methoxy-substituted aromatic ring.
The primary amine at the C-4 position is significantly more nucleophilic and less sterically hindered than the tertiary amine at the N-1 position. This inherent difference in reactivity forms the basis for highly chemo- and regioselective derivatization. Under standard conditions for acylation, sulfonylation, or reductive amination, the reaction will occur almost exclusively at the C-4 primary amine. The tertiary amine is non-reactive in these transformations, and the aromatic ring and methoxy group are inert except under much harsher conditions (e.g., ether cleavage with strong acid).
Therefore, the principal strategy for achieving selective derivatization of this scaffold is to exploit the innate reactivity differences of its functional groups. No protecting groups are typically required to ensure that modifications occur at the desired C-4 amine position.
However, if modification at a less reactive site were desired, a protection-deprotection strategy would be necessary. For example, to modify the aromatic ring, one would first need to protect the highly reactive C-4 amine. This could be achieved by reacting it with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a stable and unreactive Boc-carbamate. With the amine protected, harsher reactions could be performed on the aromatic ring. Following the desired modification, the Boc group can be cleanly removed with acid to regenerate the primary amine, yielding a product selectively functionalized at the aromatic ring.
| Functional Group | Position | Relative Reactivity (Nucleophilicity) | Strategy for Selective Derivatization |
|---|---|---|---|
| Primary Amine | C-4 | High | Direct reaction (e.g., acylation, sulfonylation) occurs selectively at this site under standard conditions. |
| Tertiary Amine | N-1 | Low (Sterically hindered, non-nucleophilic in many reactions) | Generally unreactive to common derivatization reagents for amines. |
| Aromatic Ring | Phenyl | Very Low | Requires protection of the C-4 amine followed by electrophilic aromatic substitution or other aryl-modifying reactions. |
| Methoxy Ether | Aromatic | Very Low | Requires protection of the C-4 amine followed by harsh ether cleavage conditions (e.g., HBr, BBr₃). |
Structural Elucidation and Advanced Characterization of 1 4 Methoxyphenyl Piperidin 4 Amine Analogues
Spectroscopic Analysis
Spectroscopic techniques are indispensable for probing the molecular structure of 1-(4-methoxyphenyl)piperidin-4-amine and its derivatives. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic framework, functional groups, and molecular weight.
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H-NMR: In a typical ¹H-NMR spectrum of a this compound analogue, distinct signals corresponding to the aromatic protons of the methoxyphenyl group and the aliphatic protons of the piperidine (B6355638) ring are observed. The protons on the 4-methoxyphenyl (B3050149) ring typically appear as two doublets in the aromatic region (approximately 6.8-7.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The methoxy (B1213986) group (-OCH₃) protons present as a sharp singlet, usually upfield around 3.7-3.8 ppm. The protons on the piperidine ring produce more complex signals in the aliphatic region (typically 1.5-3.5 ppm). The protons alpha to the tertiary nitrogen (C2 and C6) are shifted downfield compared to the other piperidine protons (C3 and C5) due to the deshielding effect of the nitrogen atom. The proton at the C4 position, attached to the amine group, also has a characteristic chemical shift.
¹³C-NMR: The ¹³C-NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound analogues, characteristic signals include the methoxy carbon around 55 ppm. The aromatic carbons of the methoxyphenyl group show signals in the range of 114-155 ppm, with the carbon attached to the oxygen (C-O) being the most downfield. The piperidine ring carbons appear in the aliphatic region, typically between 30 and 55 ppm. The carbons adjacent to the nitrogen (C2, C6) are generally found around 50 ppm, while the C3, C5, and C4 carbons appear at slightly higher fields.
Table 1: Representative NMR Data for 1-(4-Methoxyphenyl)piperidine (B8758111) Analogues Note: Data is compiled from closely related structures and predicted values. Exact chemical shifts may vary based on substitution and solvent.
| Assignment | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |
| Methoxy (-OCH₃) | ~3.75 (s, 3H) | ~55.5 |
| Aromatic C-H (ortho to -OCH₃) | ~6.85 (d, 2H) | ~114.5 |
| Aromatic C-H (meta to -OCH₃) | ~6.95 (d, 2H) | ~118.0 |
| Aromatic C (ipso, attached to N) | - | ~145.0 |
| Aromatic C (ipso, attached to -OCH₃) | - | ~152.0 |
| Piperidine C2-H, C6-H (equatorial/axial) | ~3.4-3.6 (m, 2H) | ~50.5 |
| Piperidine C2-H, C6-H (equatorial/axial) | ~2.5-2.7 (m, 2H) | ~50.5 |
| Piperidine C3-H, C5-H (equatorial/axial) | ~1.9-2.1 (m, 2H) | ~33.0 |
| Piperidine C3-H, C5-H (equatorial/axial) | ~1.5-1.7 (m, 2H) | ~33.0 |
| Piperidine C4-H | ~2.8-3.0 (m, 1H) | ~49.0 |
| Amine (-NH₂) | Variable (br s, 2H) | - |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound analogues, the IR spectrum shows several characteristic absorption bands.
The N-H stretching of the primary amine group at the C4 position typically appears as a medium-intensity doublet in the region of 3300-3400 cm⁻¹. The aromatic C-H stretching vibrations of the methoxyphenyl group are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring appear just below 3000 cm⁻¹ (around 2800-2950 cm⁻¹). A strong absorption band corresponding to the aromatic C=C stretching can be found around 1510-1610 cm⁻¹. One of the most prominent features is the strong C-O stretching vibration of the aryl ether (methoxy group), which typically appears around 1245 cm⁻¹. The C-N stretching vibrations of the tertiary amine in the ring and the primary amine at C4 contribute to signals in the 1040-1150 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound Analogues
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3400 (doublet) | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H (Piperidine) | C-H Stretch | 2800 - 2950 | Medium-Strong |
| Aromatic Ring | C=C Stretch | 1510, 1610 | Strong |
| Aryl Ether (Ar-O-CH₃) | C-O Stretch (asymmetric) | ~1245 | Strong |
| Tertiary Amine (Piperidine) | C-N Stretch | 1100 - 1150 | Medium |
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision, allowing for the unambiguous determination of the molecular formula.
For the parent compound this compound (C₁₂H₁₈N₂O), the calculated monoisotopic mass is 206.1419 Da. An HRMS analysis would be expected to yield a measured mass very close to this value (e.g., 206.1421 for the [M+H]⁺ ion), confirming the elemental composition.
The fragmentation pattern in MS provides structural information. In Electron Ionization (EI) or Electrospray Ionization (ESI-MS/MS), common fragmentation pathways for N-aryl piperidines involve cleavage of the piperidine ring. A characteristic fragmentation involves the cleavage alpha to the ring nitrogen, leading to the formation of stable ions. For instance, the piperidine ring can undergo cleavage to lose ethylene (B1197577) or other small fragments. The bond between the phenyl group and the piperidine nitrogen can also cleave, leading to fragments corresponding to the methoxyphenyl moiety (m/z 108) and the piperidin-4-amine moiety. The fragmentation of the piperidine ring itself often leads to a base peak corresponding to the loss of a C₂H₄N fragment from the ring. researchgate.netwvu.edu
Table 3: Predicted HRMS Data and Potential Fragments for this compound
| Species | Molecular Formula | Calculated m/z | Description |
| [M]⁺ | C₁₂H₁₈N₂O | 206.1419 | Molecular Ion |
| [M+H]⁺ | C₁₂H₁₉N₂O | 207.1492 | Protonated Molecule |
| Fragment 1 | C₇H₈NO | 122.0600 | Methoxyphenylaminium ion |
| Fragment 2 | C₇H₇O | 107.0497 | Methoxyphenyl (tropylium) ion |
| Fragment 3 | C₅H₁₁N₂ | 99.0917 | Piperidin-4-amine fragment |
X-ray Crystallography and Solid-State Structural Analysis
The piperidine ring, like cyclohexane, is not planar and adopts several conformations to minimize steric and torsional strain. The most stable and common conformation is the chair form . ed.ac.uk In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For this compound, the bulky 4-methoxyphenyl group at the N1 position and the amine group at the C4 position will have preferred orientations.
Computational studies and crystallographic data from numerous piperidine derivatives show that large N-substituents, such as the 4-methoxyphenyl group, generally prefer the equatorial position to minimize steric hindrance. nih.gov Similarly, the amine group at the C4 position will also preferentially occupy the equatorial position to reduce 1,3-diaxial interactions. Therefore, the most stable conformation of this compound is expected to be a chair conformation with both the N-aryl group and the C4-amine group in equatorial positions. nih.gov While higher energy conformations like the boat or twist-boat are possible, they are typically transient intermediates in ring inversion and are rarely observed in crystal structures unless stabilized by specific intramolecular interactions or protein binding. rsc.org
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. In analogues of this compound, hydrogen bonding plays a dominant role.
Hydrogen Bonding: The primary amine group (-NH₂) at the C4 position is a potent hydrogen bond donor, while the nitrogen atoms (both in the amine group and the piperidine ring) and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. Crystal structures of similar aminopiperidines and related N-arylpiperazines reveal extensive networks of intermolecular N-H···N hydrogen bonds, where the amine group of one molecule donates a hydrogen to the ring or amine nitrogen of a neighboring molecule, often forming chains or sheets. ed.ac.ukmdpi.com N-H···O hydrogen bonds involving the methoxy oxygen are also highly probable. nih.gov
Elemental Analysis
Theoretical elemental composition can be calculated based on the molecular formula of the parent compound, this compound (C₁₂H₁₈N₂O). However, without experimental data from peer-reviewed sources for its analogues, a comparative analysis and presentation of detailed research findings in the requested format is not possible.
Computational and Theoretical Chemistry Studies of 1 4 Methoxyphenyl Piperidin 4 Amine Systems
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with a favorable balance between accuracy and computational cost. For 1-(4-Methoxyphenyl)piperidin-4-amine, DFT calculations can reveal details about its geometry, stability, and electronic behavior. Such studies typically involve selecting a functional, such as B3LYP, and a basis set, like 6-31G(d,p), to solve the Schrödinger equation approximately.
Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the configuration with the lowest energy is found. The resulting optimized structure provides critical information about the molecule's shape, including the conformation of the piperidine (B6355638) ring (typically a chair conformation) and the relative orientation of the 4-methoxyphenyl (B3050149) group.
Once the geometry is optimized, an analysis of the electronic structure can be performed. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.
Building on the electronic structure analysis, DFT calculations can be used to quantify the chemical reactivity of this compound through various global reactivity descriptors. These parameters are derived from the HOMO and LUMO energy values and provide a quantitative measure of the molecule's behavior in chemical reactions.
Key reactivity parameters include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive.
Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher propensity for chemical reactions.
The charge distribution within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution from the perspective of an approaching positive point charge, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the nitrogen atoms, highlighting them as potential sites for interaction.
| Parameter | Definition | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicator of chemical stability and reactivity |
| Chemical Hardness (η) | Resistance to deformation of electron cloud | Measures stability; higher value means lower reactivity |
| Electronegativity (χ) | Measure of electron-attracting power | Describes the overall electronic nature of the molecule |
Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. frontiersin.org An MD simulation provides a "computational microscope" by numerically solving Newton's equations of motion for a system, yielding a trajectory that describes how the positions and velocities of particles vary. frontiersin.org For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a solvent like water.
These simulations can reveal the dynamic behavior of the molecule, including the flexibility of the piperidine ring and the rotation around the single bonds connecting the aryl group. This provides a more realistic picture of the molecule's structure than the static image from geometry optimization. Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as how the amine and methoxy groups form hydrogen bonds with water molecules, which is crucial for understanding its solubility and behavior in biological systems. frontiersin.org However, specific MD simulation studies focused on this compound have not been prominently reported in the scientific literature.
In Silico Studies of Molecular Interactions and Docking Methodologies
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ugm.ac.id This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with the binding site of a biological target, typically a protein or enzyme.
The process involves placing the ligand in various positions and orientations within the target's active site and calculating a "scoring function" to estimate the binding affinity for each pose. The results can identify the most likely binding mode and predict the strength of the interaction, often expressed as a binding energy (e.g., in kcal/mol). nih.gov Analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. While this is a standard computational approach for molecules with pharmaceutical potential, dedicated molecular docking studies featuring this compound are not widely available in published research.
Prediction and Analysis of Spectroscopic Properties (e.g., UV, PL)
Computational chemistry can predict various spectroscopic properties, providing a powerful complement to experimental measurements. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) that characterize the molecule's UV-Vis profile.
For this compound, TD-DFT calculations could identify the key π→π* and n→π* transitions responsible for its absorption bands. Similarly, computational methods can be used to predict photoluminescence (PL) properties by analyzing the transition from the first excited state back to the ground state. While these computational tools are well-established, specific predicted spectroscopic data for this compound are not readily found in peer-reviewed literature.
Determination of Thermodynamic and Kinetic Parameters via Computational Methods
Quantum chemical calculations can also be used to determine important thermodynamic and kinetic parameters. By performing frequency calculations on an optimized molecular structure, it is possible to compute thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) at different temperatures. researchgate.net These values are crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it might participate.
Furthermore, computational methods can be used to study reaction mechanisms and determine kinetic parameters. By locating the transition state structure for a hypothetical reaction involving this compound, the activation energy (Ea) can be calculated. This provides insight into the reaction rate and feasibility. Despite the utility of these methods, specific computational studies detailing the thermodynamic and kinetic parameters of this compound are not documented in the reviewed literature. researchgate.netresearchgate.net
Mechanistic Investigations of Reactions Involving the 1 4 Methoxyphenyl Piperidin 4 Amine Core
Reaction Kinetics Studies
For instance, the kinetics of nucleophilic aromatic substitution (SNAr) reactions involving piperidine (B6355638) have been thoroughly investigated. In the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol, the reactions are found to be second-order with respect to piperidine. nih.gov This indicates that two molecules of piperidine are involved in the rate-determining step.
In other systems, such as the piperidino-substitution of 2-L-3-nitro-5-X-thiophens in methanol, reaction rates have been measured at various temperatures to determine the influence of different leaving groups (L) and substituents (X). rsc.org Such studies allow for the calculation of activation parameters (enthalpy and entropy of activation), which provide deeper understanding of the reaction mechanism.
Piperidine itself can also act as an effective organo-base catalyst. In a four-component reaction to synthesize 1,4-dihydropyridines, the catalytic activity of piperidine was compared to other bases. The study demonstrated that piperidine provided a significantly higher yield in a much shorter reaction time, highlighting its kinetic efficiency as a catalyst. researchgate.net
Below is a table comparing the effectiveness of different catalysts in a model four-component reaction, illustrating the kinetic advantage of using piperidine. researchgate.net
| Entry | Catalyst | Mol% | Solvent | Time (h) | Yield (%) |
| 1 | Dimethylamine | 20 | EtOH | 6.0 | 39 |
| 2 | Imidazole | 20 | EtOH | 6.0 | 45 |
| 3 | 2-Aminopyridine | 20 | EtOH | 6.0 | 33 |
| 4 | Piperidine | 20 | EtOH | 2.0 | 95 |
| 5 | DABCO | 20 | EtOH | 5.0 | 55 |
| 6 | DBU | 20 | EtOH | 5.0 | 49 |
| This table is generated based on data from a study on piperidine-catalyzed four-component reactions. researchgate.net |
Identification of Reaction Intermediates and Transition States
The identification of transient species such as reaction intermediates and the characterization of transition states are fundamental to elucidating reaction mechanisms. For the piperidine scaffold, both experimental and computational methods have been employed.
In SNAr reactions of N-methylpyridinium ions, the mechanism does not proceed through a simple rate-controlling addition of the nucleophile. Instead, it involves the formation of a substrate-piperidine addition intermediate. nih.gov The rate-determining step is the subsequent deprotonation of this intermediate by a second molecule of piperidine, proceeding through a pre-association mechanism. nih.gov
Computational modeling, particularly density functional theory (DFT), has become a powerful tool for analyzing these transient structures. DFT calculations were used to model the selective endo-cyclic α-functionalization of N-alkyl piperidines. acs.org These studies analyzed the transition states for the elimination of α-C–H bonds, revealing that the lowest energy pathway was consistent with the experimentally observed formation of the endo-cyclic iminium ion intermediate. acs.org Similarly, metadynamics simulations have been used to obtain the transition states for the triflylation of piperidine, both with and without activation by other bases like DMAP and Et₃N. researchgate.net These simulations provide detailed geometries and free energies of activation for the proposed pathways. researchgate.net
Elucidation of Catalytic Reaction Mechanisms
Piperidine and its derivatives are often used as organocatalysts, typically acting as a base or a nucleophile. The elucidation of these catalytic cycles is key to optimizing reactions and developing new synthetic methods.
Piperidine is widely used to convert ketones into enamines, which are key intermediates in reactions like the Stork enamine alkylation. wikipedia.org The catalytic cycle begins with the nucleophilic attack of the secondary amine (piperidine) on the ketone carbonyl, forming a carbinolamine intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently deprotonated by a base (often another molecule of piperidine) to yield the enamine.
In multicomponent reactions, piperidine can act as a base catalyst to facilitate several steps in a cascade sequence. For example, in the synthesis of polyfunctionalized 1,4-dihydropyridines, piperidine is proposed to catalyze the initial Knoevenagel condensation between an aryl aldehyde and a C-H activated nitrile compound. researchgate.net It then likely facilitates the subsequent Michael addition and cyclization steps that lead to the final product. researchgate.net
Application of Linear Free Energy Relationships
Linear Free Energy Relationships (LFERs), such as the Hammett and Taft equations, are used to quantitatively assess the effect of substituents on the reactivity of a molecule. umn.eduseesaa.net These relationships correlate changes in reaction rates or equilibrium constants with substituent parameters (e.g., σ values), providing insight into charge distribution in the transition state.
While no LFER studies have been reported specifically for 1-(4-methoxyphenyl)piperidin-4-amine, the principle has been applied to reactions involving piperidine substitutions on other aromatic systems. For example, in the piperidino-substitution of substituted 2-L-3-nitro-thiophens, the reaction rates were correlated with Hammett σ values. rsc.org The calculated ρ (rho) value, which measures the sensitivity of the reaction to substituent effects, provides information about the position of the rate-determining transition state along the reaction coordinate. rsc.org
Similarly, LFERs were used to study the piperidino-substitution of 3-X-5-nitro-2-thienyl phenyl sulphones. rsc.org The logarithm of the rate constants plotted against σp– values yielded a straight line, confirming that the electronic effects of the substituents linearly influence the reaction's activation energy. rsc.org The positive ρ value obtained indicated that electron-withdrawing groups accelerate the reaction by stabilizing a negative charge that develops in the transition state. seesaa.net
Isotopic Labeling Studies (e.g., Deuterium (B1214612) Labeling)
Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction and to probe reaction mechanisms, often through the study of kinetic isotope effects (KIEs).
Specific isotopic labeling studies involving this compound are not described in the literature. However, general methods for labeling the piperidine core and its precursors have been developed. For example, a general approach for 15N-labeling of pyridines, which are common precursors to piperidines via hydrogenation, has been reported. wikipedia.orgchemrxiv.org This method proceeds by ring-opening the pyridine (B92270) into a Zincke imine intermediate, followed by ring-closure using a 15N-labeled ammonium (B1175870) salt like 15NH₄Cl. chemrxiv.orgnih.gov This strategy has been successfully applied to label complex pharmaceutical molecules containing the pyridine ring. nih.gov
Furthermore, deuterated piperidine, specifically piperidine-d₁₁, is commercially available, enabling its use in mechanistic studies where C-H or N-H bond cleavage is suspected in a rate-determining step. eurisotop.com A significant KIE observed upon replacing hydrogen with deuterium at a specific position would provide strong evidence for the involvement of that bond in the transition state of the rate-limiting step.
Structure Activity Relationship Sar Studies and Molecular Design Principles for Piperidine Analogues
Systematic Structural Modification and its Impact on Molecular Recognition and Interactions
Systematic structural modification of piperidine (B6355638) analogues allows for the fine-tuning of their pharmacological profiles. Key areas for modification include the N-aryl substituent, the piperidine core itself, and the functionality at the 4-position. These modifications directly influence how the molecule recognizes and interacts with its biological target, such as G-protein coupled receptors (GPCRs).
The N-aryl group, in this case, the 4-methoxyphenyl (B3050149) group, plays a significant role in receptor binding. Modifications to this ring, such as altering the position or nature of the substituents, can dramatically affect affinity and selectivity. For instance, in a series of 2,5-dimethoxyphenylpiperidines, the deletion of the 5-methoxy group resulted in a 20-fold decrease in agonist potency at the 5-HT₂A receptor, while deleting the 2-methoxy group led to a more than 500-fold drop in potency. acs.org This highlights the critical role of the methoxy (B1213986) groups in molecular recognition.
The piperidine ring serves as a central scaffold, and its substitution pattern is vital. For 4-anilidopiperidine analogues, which share a structural resemblance to 1-(4-Methoxyphenyl)piperidin-4-amine, modifications at the 3-position of the piperidine ring can have a profound impact. Groups larger than a methyl group at this position have been shown to severely reduce analgesic potency, suggesting that steric hindrance within the receptor's binding pocket plays a crucial role. researchgate.net
Furthermore, the amine at the 4-position is a key interaction point. In many analogues, this basic nitrogen is believed to be involved in an initial electrostatic interaction with a negatively charged site on the receptor. nih.gov Modifying this group or its substituents can alter the binding mode and functional activity of the compound.
The following table summarizes the impact of systematic modifications on the activity of various piperidine analogues.
| Compound Series | Modification | Impact on Activity | Receptor Target |
| 2,5-Dimethoxyphenylpiperidines | Deletion of 5-methoxy group | 20-fold decrease in potency acs.org | 5-HT₂A |
| 2,5-Dimethoxyphenylpiperidines | Deletion of 2-methoxy group | >500-fold decrease in potency acs.org | 5-HT₂A |
| 4-Anilidopiperidines | Addition of groups larger than methyl at the 3-position | Severe reduction in analgesic potency researchgate.net | μ-opioid |
| 4-Anilidopiperidines | Replacement of phenethyl group with aromatic amino acids | Broad range of binding affinities at μ and δ opioid receptors nih.gov | Opioid |
Influence of Substituent Effects on Chemical Reactivity and Molecular Properties
The nature and position of substituents on the phenyl ring can dramatically alter a compound's biological activity. For example, in a study of curcumin (B1669340) analogues, which also feature methoxy-substituted phenyl rings, replacing the methoxy group with an electron-withdrawing nitro group (NO₂) rendered the compound inactive in anti-inflammatory assays, whereas replacement with a hydroxyl (OH) or bromine (Br) group maintained or slightly altered the activity. nih.gov This demonstrates that the electronic properties of the substituent are critical for the desired biological effect.
Substitutions on the piperidine ring can also modulate molecular properties. For instance, adding hydroxyl groups can increase hydrophilicity, while alkyl groups can increase lipophilicity. These changes affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. In a series of piperidine derivatives designed as MAO inhibitors, para-substitution on a piperidine ring was found to be preferable to meta-substitution, and the addition of a hydroxyl group increased the inhibitory effect. acs.org
The table below illustrates the effects of different substituents on the properties and activities of related compounds.
| Parent Scaffold | Substituent Change | Observed Effect | Property Influenced |
| Curcumin | Methoxy group replaced with Nitro group | Loss of anti-inflammatory activity nih.gov | Electronic properties, Receptor interaction |
| Piperidine derivatives | Addition of a hydroxyl group at the para-position | Increased MAO inhibitory effect acs.org | Polarity, Receptor binding |
| 2,5-Dimethoxyphenylpiperidines | 4-Bromo replaced with 4-Cyano | Unfavorable for 5-HT₂A and 5-HT₂C activity acs.org | Electronic properties, Receptor interaction |
| 2,5-Dimethoxyphenylpiperidines | 4-Bromo replaced with 4-Trifluoromethyl | ~20-fold higher agonist potency at 5-HT₂A acs.org | Electronic properties, Receptor interaction |
Role of Stereochemistry in Molecular Design and Function
Stereochemistry is a critical factor in molecular design, as the three-dimensional arrangement of atoms dictates how a molecule fits into a chiral biological target like a receptor or enzyme. For piperidine analogues, both the conformation of the piperidine ring and the chirality of any stereocenters are paramount for biological activity.
The piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.net The orientation of substituents on this ring (axial vs. equatorial) can significantly impact receptor binding and efficacy. The introduction of electron-withdrawing groups at the C3 position of a chair-conformed piperidine ring has been shown to decrease activity, indicating that disruption of the preferred conformation or unfavorable steric interactions can be detrimental. acs.org
The introduction of chiral centers into the piperidine scaffold can lead to enantiomers with vastly different pharmacological profiles, including enhanced biological activity, improved selectivity, and better pharmacokinetic properties. researchgate.net For instance, in the development of 2-aryl-4-methylenepiperidines, controlling the stereochemistry at the 2-position was essential for creating enantioenriched building blocks for drug discovery. acs.org This control allows for the synthesis of specific stereoisomers that can be tested for their biological activity, often revealing that one enantiomer is significantly more potent or has a different pharmacological effect than the other.
The importance of stereochemistry is further highlighted in the design of conformationally restricted analogues. By locking the molecule into a specific conformation that mimics the bioactive state, it is possible to enhance potency and selectivity. nih.gov
Scaffold Design for Targeted Molecular Interactions
The piperidine ring is a highly versatile scaffold in drug design, frequently utilized for its ability to present substituents in a well-defined three-dimensional orientation. researchgate.net This makes it an ideal framework for designing ligands that can achieve targeted molecular interactions with specific biological receptors, particularly G-protein coupled receptors (GPCRs). nih.govnih.gov
In the context of analogues of this compound, the N-aryl piperidine core can be seen as a key structural element for targeting receptors like opioid, serotonin (B10506), and sigma receptors. acs.orgnih.govnih.gov For example, in the design of ligands for the μ-opioid receptor, the 4-anilidopiperidine scaffold is a well-established pharmacophore. The protonated amine of the piperidine ring is crucial for interacting with key residues, such as D147, in the orthosteric binding pocket of the receptor. nih.gov
By modifying the substituents on this scaffold, medicinal chemists can design bitopic ligands that engage both the primary (orthosteric) binding site and a secondary (allosteric) site. nih.govwustl.edu This approach can lead to compounds with novel pharmacological profiles, such as biased agonism, where the ligand preferentially activates certain downstream signaling pathways over others. This can result in drugs with improved therapeutic windows and fewer side effects. nih.govnih.gov
The design of such targeted molecules often involves replacing parts of a known ligand with the piperidine scaffold to improve properties or explore new binding interactions. For example, replacing a piperazine (B1678402) ring with a piperidine ring has been shown to significantly influence activity at sigma-1 receptors while maintaining affinity for the H3 receptor, demonstrating the utility of the piperidine scaffold in creating dual-activity ligands. nih.govacs.org The adaptability of the piperidine scaffold allows it to be incorporated into a wide array of molecular architectures to achieve specific and potent interactions with a diverse range of biological targets. pharmaceutical-business-review.com
Future Perspectives and Emerging Research Avenues for 1 4 Methoxyphenyl Piperidin 4 Amine
Development of Novel and Sustainable Synthetic Routes
The synthesis of piperidine (B6355638) derivatives has traditionally relied on well-established but often harsh and inefficient methods. The future of synthesizing 1-(4-Methoxyphenyl)piperidin-4-amine and its analogs lies in the development of novel and sustainable synthetic routes that align with the principles of green chemistry.
Current research in the broader field of piperidine synthesis emphasizes the use of environmentally benign solvents, catalysts, and reaction conditions. unibo.it One promising avenue is the exploration of one-pot, multi-component reactions (MCRs) which offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. Future research could focus on developing a novel MCR for the direct synthesis of the this compound core, potentially from readily available starting materials under mild, catalytic conditions.
Furthermore, the application of biocatalysis, utilizing enzymes such as imine reductases (IREDs) and galactose oxidases (GOases), presents a compelling green alternative for the synthesis of chiral piperidine derivatives. rsc.orgresearchgate.net Research into enzymatic cascades could lead to highly stereoselective syntheses of enantiopure analogs of this compound, which is crucial for understanding their interactions with biological targets.
Table 1: Comparison of Potential Synthetic Routes for this compound Analogs
| Synthetic Strategy | Key Features | Potential Advantages | Key Challenges |
| Multi-Component Reactions (MCRs) | One-pot synthesis from multiple starting materials. | High atom economy, reduced waste, operational simplicity. | Optimization of reaction conditions and catalyst selection. |
| Biocatalytic Cascades | Use of enzymes (e.g., IREDs, GOases) for stereoselective synthesis. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate scope. |
| Flow Chemistry | Continuous synthesis in a microreactor system. | Precise control over reaction parameters, improved safety and scalability. | Initial setup costs and optimization of flow conditions. |
Integration of Advanced Computational Techniques in Molecular Design and Discovery
The integration of advanced computational techniques is revolutionizing the process of drug design and discovery. For this compound, these in silico methods can provide profound insights into its structure-activity relationships (SAR), guide the design of novel derivatives with enhanced biological activity, and predict their pharmacokinetic properties.
Molecular docking and molecular dynamics (MD) simulations can be employed to understand the binding interactions of this compound and its analogs with various biological targets. nih.govnih.govfrontiersin.org By elucidating the key interactions at the molecular level, researchers can rationally design modifications to the scaffold to improve binding affinity and selectivity. For instance, computational studies could explore the optimal substitutions on the phenyl ring or the piperidine nitrogen to maximize interactions within a specific receptor binding pocket.
Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to build predictive models that correlate the structural features of a series of this compound derivatives with their biological activities. frontiersin.org These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and biological evaluation, thereby accelerating the discovery process.
Table 2: Application of Computational Techniques in the Study of this compound Derivatives
| Computational Technique | Application | Potential Insights |
| Molecular Docking | Predicting the binding mode of ligands to a target receptor. | Identification of key binding interactions and orientation in the active site. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-receptor complex over time. | Understanding the stability of binding and conformational changes. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to correlate chemical structure with biological activity. | Predicting the activity of novel derivatives and guiding lead optimization. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early assessment of drug-like properties and potential liabilities. |
Exploration of Underexplored Derivatization Pathways and Chemical Space
The 4-aminopiperidine (B84694) scaffold of this compound offers multiple points for chemical modification, allowing for the exploration of a vast and largely untapped chemical space. Future research will likely focus on systematic derivatization to probe the structure-activity relationships and to develop compounds with novel pharmacological profiles.
The secondary amine on the piperidine ring and the primary amine on the phenyl group are key handles for derivatization. researchgate.net For instance, the piperidine nitrogen can be functionalized with a variety of substituents to modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic profile and target engagement. nih.gov Similarly, the aromatic amine can be acylated, alkylated, or incorporated into various heterocyclic systems to explore new interactions with biological targets.
The use of high-throughput screening and combinatorial chemistry approaches can facilitate the rapid synthesis and evaluation of large libraries of this compound derivatives. nih.gov This systematic exploration of the chemical space around this scaffold could lead to the discovery of novel compounds with unexpected biological activities.
Table 3: Potential Derivatization Strategies for this compound
| Derivatization Site | Reaction Type | Potential Modifications | Desired Outcome |
| Piperidine Nitrogen | N-Alkylation, N-Acylation, Reductive Amination | Introduction of alkyl, aryl, or heterocyclic groups. | Modulation of lipophilicity, basicity, and target selectivity. |
| Aromatic Amine | Acylation, Sulfonylation, Urea/Thiourea (B124793) formation | Introduction of amide, sulfonamide, urea, or thiourea functionalities. | Exploration of new hydrogen bonding interactions and bioisosteric replacements. |
| Phenyl Ring | Electrophilic Aromatic Substitution | Introduction of various substituents (e.g., halogens, nitro, alkyl groups). | Fine-tuning of electronic properties and steric interactions. |
Role of the Compound as a Versatile Building Block in Complex Chemical Synthesis
Beyond its potential as a lead compound in drug discovery, this compound can serve as a versatile building block for the synthesis of more complex molecules. nih.gov Its bifunctional nature, possessing both a nucleophilic piperidine nitrogen and an aromatic amine, makes it a valuable synthon for the construction of diverse heterocyclic systems and intricate molecular architectures.
The 4-aminopiperidine moiety is a common structural motif in many biologically active compounds, and this compound provides a readily accessible starting material for the synthesis of such molecules. nih.govresearchgate.net For example, it can be utilized in multi-step synthetic sequences to construct novel polycyclic compounds with potential therapeutic applications.
Furthermore, the development of novel synthetic methodologies that utilize this compound as a key intermediate could open up new avenues for the synthesis of complex natural product analogs and other challenging molecular targets. beilstein-journals.org Its role as a scaffold can be exploited to introduce specific three-dimensional features into larger molecules, which is increasingly recognized as a crucial aspect of modern drug design.
Q & A
Basic: What analytical methods are recommended for characterizing 1-(4-Methoxyphenyl)piperidin-4-amine?
Answer:
Reverse-phase HPLC using a Newcrom R1 column is a validated method for analyzing this compound. The mobile phase typically includes acetonitrile, water, and phosphoric acid (0.1% v/v) with a flow rate of 1.0 mL/min. For mass spectrometry compatibility, replace phosphoric acid with 0.1% formic acid to avoid ion suppression . Retention times and peak symmetry should be optimized by adjusting the acetonitrile-to-water ratio (e.g., 30:70 to 50:50). Confirmation of molecular identity can be achieved via LC-MS (e.g., [M+H]+ ion at m/z 234.34) .
Advanced: How do structural modifications (e.g., methoxy group position) influence the compound’s reactivity in oxidation reactions?
Answer:
The 4-methoxyphenyl substituent enhances electron density on the piperidine ring, making it susceptible to oxidation. For example, permanganate oxidation in the presence of Ru(III) catalysts proceeds via a radical-mediated pathway , as confirmed by DFT calculations . Modifying the methoxy group to a chloro or nitro group alters the reaction mechanism (e.g., switching from radical to electrophilic attack), as demonstrated in comparative studies on similar piperidine derivatives . Kinetic data (e.g., rate constants, activation energy) should be collected using UV-Vis spectroscopy to validate computational models .
Basic: What synthetic routes are effective for preparing this compound?
Answer:
A common approach involves alkylation of N-substituted piperidin-4-amine precursors . For example:
- React N-phenylpiperidin-4-amine with 2-(4-methoxyphenyl)ethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) at 60–80°C for 12–24 hours .
- Purification via recrystallization (ethanol/water) yields ≥95% purity. Confirm regioselectivity using ¹H-NMR (e.g., characteristic singlet for methoxy protons at δ 3.7–3.8 ppm) .
Advanced: How can researchers resolve contradictions in chromatographic data between different mobile-phase modifiers?
Answer:
Discrepancies in retention times or peak splitting often arise from pH-dependent ionization of the amine group. For instance:
- Phosphoric acid (pH ~2.5) suppresses ionization, enhancing hydrophobicity and retention.
- Formic acid (pH ~2.8) may cause partial ionization, leading to earlier elution .
To reconcile data, perform pH titrations (2.0–4.0) and correlate retention behavior with calculated logD values (experimental logP = 1.86) . Use ion-pairing agents (e.g., trifluoroacetic acid) for improved resolution in conflicting cases.
Advanced: What computational tools are used to predict the biological interactions of this compound derivatives?
Answer:
- Molecular docking (AutoDock Vina) can model interactions with targets like σ receptors or monoamine transporters , leveraging the compound’s piperidine scaffold .
- ADMET prediction (SwissADME) assesses pharmacokinetic properties:
Basic: How is the purity of this compound quantified in bulk synthesis?
Answer:
- HPLC-UV at 254 nm with ≥98.0% purity thresholds .
- Elemental analysis (C, H, N) must align with theoretical values:
- Residual solvents (e.g., acetonitrile) are quantified via GC-MS (<500 ppm) .
Advanced: What spectroscopic techniques elucidate the compound’s degradation pathways under oxidative stress?
Answer:
- FT-IR identifies oxidation products (e.g., carbonyl stretches at 1680–1720 cm⁻¹ for ketones).
- HRMS detects fragmentation patterns (e.g., loss of CH₃O• radical, m/z 219.2).
- EPR spectroscopy confirms radical intermediates during permanganate oxidation .
Basic: What are the stability considerations for storing this compound?
Answer:
- Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent photo-oxidation and hydrolysis .
- Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced: How do steric effects from the 4-methoxyphenyl group impact the compound’s conformational flexibility?
Answer:
X-ray crystallography of analogous compounds shows that the 4-methoxyphenyl group induces a boat conformation in the piperidine ring due to steric hindrance. This reduces accessibility to the amine group for nucleophilic reactions by ~30% compared to unsubstituted derivatives . Molecular dynamics simulations (AMBER) further predict a 15% decrease in binding entropy to rigid targets .
Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
